molecular formula C12H24N2O2 B1277336 3-(2-Aminoethyl)-1-Boc-piperidine CAS No. 259180-77-3

3-(2-Aminoethyl)-1-Boc-piperidine

Cat. No. B1277336
CAS RN: 259180-77-3
M. Wt: 228.33 g/mol
InChI Key: GYLAYRXNMUUXJS-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-1-Boc-piperidine” seems to be a complex organic compound. It likely contains an aminoethyl group (-NH-CH2-CH2-) and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “3-(2-Aminoethyl)-1-Boc-piperidine” were not found, similar compounds are often synthesized from α-bromoketones and 2-aminopyridine . Another method involves the reaction of NBoc-imidamides with α-azidoenones .

Scientific Research Applications

Nanocellulose Aerogels

The compound has been successfully introduced into spherical nanocellulose hydrogels via C–O–Si bonds between CNC and the compound. The as-synthesized aerogels could potentially be applied to capture CO2 via covalent bonding .

Drug Discovery

The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Antibacterial Activities

The compound has been screened in vitro for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

PROTAC Development

The compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

TAAR1-Agonistic Chemotype

The compound is suitable for reacting with other bulky aromatic reagents (such as arenesulfonyl chlorides or benzoyl chlorides) as well as smaller alkyl groups (such as methyl) leading to deeper evaluation of the structure–activity relationships around this novel TAAR1-agonistic chemotype .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to interact with g protein-coupled receptors (gprs), specifically gpr84 . GPR84 is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis .

Mode of Action

Amines, which are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups, are known to interact with their targets through electrostatic interactions .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to inhibit the sphingosine kinase-2 (sphk2) pathway . SphK2 is involved in the synthesis of sphingosine-1-phosphate, a signaling lipid that regulates diverse biological processes including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It’s important to note that the protein binding of drugs is an important aspect in drug discovery and development . The degree of binding of a drug to proteins can be experimentally determined and is necessary for accurate prediction of the pharmacokinetic behavior of a drug .

Result of Action

Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, ER stress has been found to upregulate GPR84, a potential target of similar compounds . .

properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAYRXNMUUXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407405
Record name 3-(2-Aminoethyl)-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1-Boc-piperidine

CAS RN

259180-77-3
Record name 3-(2-Aminoethyl)-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate
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